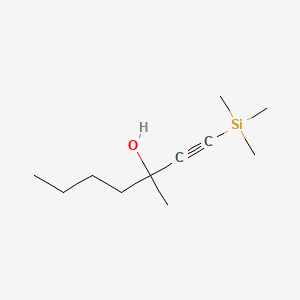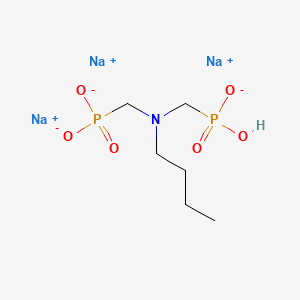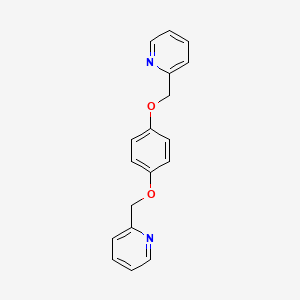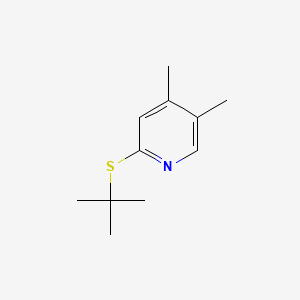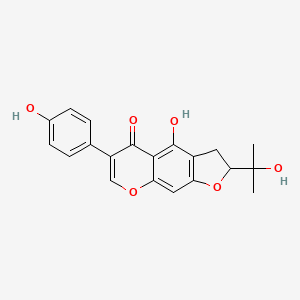
エリトリニンC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythrinin C is a naturally occurring compound isolated from the root of Pueraria peduncularis. It is known for its potential therapeutic properties, particularly as an antagonist against dihydroorotate dehydrogenase (DHODH), a therapeutic target in acute myeloid leukemia . The compound has a molecular formula of C20H18O6 and a molecular weight of 354.35 g/mol .
科学的研究の応用
Erythrinin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of furobenzopyran derivatives.
Industry: Erythrinin C is used in the development of natural product-based pharmaceuticals and nutraceuticals.
生化学分析
Biochemical Properties
The biochemical properties of Erythrinin C are not well-documented in the literature. As an isoflavone, it may interact with various enzymes, proteins, and other biomolecules. Isoflavones are known to have diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects
Cellular Effects
Erythrinin C has been reported to have strong cytotoxicity against lung adenocarcinoma and breast cancer cell lines It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Erythrinin C has been identified as a potential antagonist against dihydroorotate dehydrogenase (DHODH), a therapeutic target in Acute Myeloid Leukemia . It was found to have a binding energy of -11.395kcal/mol in computational docking and scoring analysis . This suggests that Erythrinin C may exert its effects at the molecular level through binding interactions with DHODH, potentially leading to enzyme inhibition or activation and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin C involves several steps, including the formation of the core structure through cyclization reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of Erythrinin C is less common due to its natural abundance in Pueraria peduncularis. extraction methods from the plant roots involve solvent extraction followed by purification processes such as chromatography to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: Erythrinin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Erythrinin C to its corresponding dihydro derivatives.
Substitution: Erythrinin C can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Erythrinin C, such as quinones, dihydro compounds, and substituted phenyl derivatives .
作用機序
Erythrinin C exerts its effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, Erythrinin C deprives rapidly growing malignant cells of the necessary pyrimidines required for DNA and RNA synthesis, thereby inhibiting their proliferation . Additionally, its antioxidant properties involve scavenging reactive oxygen species and inhibiting inflammatory signaling pathways such as MAPK, AP1, and NFκB .
類似化合物との比較
Erythrinin C is part of the Erythrina genus, which includes several similar compounds such as:
- Erythroidine
- Erythramine
- Erysodine
- Erysopine
- Erysocine
- Erysovine
Uniqueness: Erythrinin C stands out due to its specific binding affinity to DHODH and its potent antioxidant properties. Unlike some other compounds in the Erythrina genus, Erythrinin C has shown significant potential in the treatment of acute myeloid leukemia, making it a unique and valuable compound in medicinal chemistry .
特性
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBVKGDFOQADTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Erythrinin C and where is it found?
A1: Erythrinin C is an isoflavonoid compound found naturally in several plant species. It was first isolated from the roots of Pueraria peduncularis [, ], a plant with traditional medicinal uses. It has also been identified in other species like Ficus nymphaefolia [], Erythrina caffra [], Erythrina arborescens [], Erythrina poeppigiana [], and Lupinus albus [].
Q2: What are the potential anti-cancer properties of Erythrinin C?
A2: Research suggests that Erythrinin C exhibits promising anti-tumor activity. In vitro studies have demonstrated its inhibitory effects on lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines []. Specifically, Erythrinin C showed significant inhibition (over 40%) against the A549 lung adenocarcinoma cell line and even more potent inhibition (over 47%) against the MCF-7 breast cancer cell line [].
Q3: How does Erythrinin C exert its anti-cancer effects?
A3: While the exact mechanism of action is still under investigation, computational studies propose that Erythrinin C might function as an antagonist of dihydroorotate dehydrogenase (DHODH) []. DHODH is an enzyme involved in pyrimidine biosynthesis, a pathway crucial for cell growth and proliferation. Inhibiting DHODH disrupts this pathway, potentially leading to anti-cancer effects, particularly in acute myeloid leukemia (AML) where DHODH is considered a therapeutic target [].
Q4: What is known about the structure of Erythrinin C?
A4: Erythrinin C is a dihydrofurano-isoflavone []. While the provided abstracts don't detail its exact molecular formula or weight, they emphasize the use of spectroscopic techniques like 1D and 2D NMR, and MS for its structural characterization [, , , , , ]. These techniques help elucidate the compound's structure by analyzing its interactions with electromagnetic radiation and determining its mass-to-charge ratio.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B579799.png)
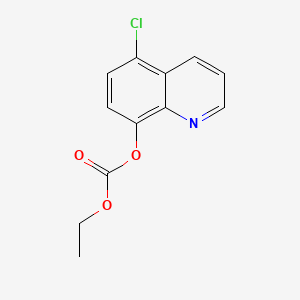
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)
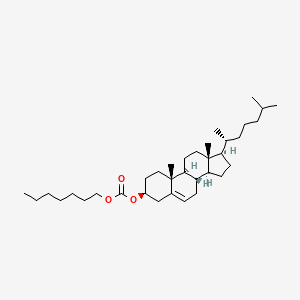
![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B579805.png)
![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)
![Acetyl[18]annulene](/img/structure/B579811.png)
